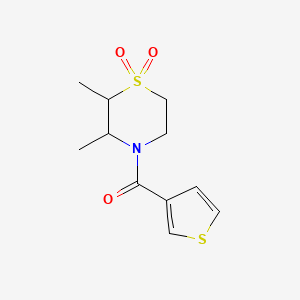
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one, also known as Fluorophenmetrazine, is a synthetic compound that belongs to the family of amphetamine-like stimulants. It is a designer drug that is structurally similar to other stimulants such as amphetamine, methamphetamine, and cathinone. The compound has gained popularity among drug users due to its stimulant effects, which include increased energy, alertness, and euphoria. However,
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine involves the stimulation of the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system, which results in the stimulant effects of the compound. The release of these neurotransmitters is believed to be mediated by the inhibition of their reuptake into the presynaptic neuron.
Biochemical and Physiological Effects:
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood, which are indicators of increased metabolic activity. The compound has also been shown to increase the levels of certain hormones, such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine in lab experiments is its ability to stimulate the central nervous system, which can be useful in studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using the compound is its potential for abuse, which can lead to ethical concerns in research studies.
Future Directions
There are several future directions for research on 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine. One possible direction is to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another direction is to study its effects on cognitive function and memory. Additionally, further research is needed to understand the long-term effects of the compound on the brain and the body.
Synthesis Methods
The synthesis of 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine is a complex process that involves several steps. The starting material for the synthesis is 3-fluorophenylacetone, which is reacted with thioacetamide to form 2-(3-fluorophenyl)-2-methyl-1,3-thiazolidine-4-one. This intermediate is then reacted with bromine to form 2-(3-fluorophenyl)-2-methyl-1-bromo-1,3-thiazolidine-4-one, which is finally reacted with methylamine to form 2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine.
Scientific Research Applications
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-onetrazine has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that the compound has stimulant effects similar to those of other amphetamine-like compounds. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation.
properties
IUPAC Name |
2-(3-fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c1-15(2,12-5-3-6-13(16)11-12)14(18)17-7-4-9-19-10-8-17/h3,5-6,11H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRDQWKNWTWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-methyl-1-(1,4-thiazepan-4-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)




![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)